molecular formula C19H13F3N4O2S B2911336 N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-73-2

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2911336
CAS No.: 1251560-73-2
M. Wt: 418.39
InChI Key: UHAHLFQASUYPBR-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen atoms are further modified with a 3,4-difluorophenyl group and a 4-fluorophenylmethyl moiety. The fluorine substituents are strategically positioned to enhance metabolic stability and binding interactions, common in pharmaceuticals and agrochemicals. The molecular formula is C₂₁H₁₅F₃N₄O₂S, with a molecular weight of 444.43 g/mol (estimated). Its structural uniqueness lies in the triazole-pyridine fusion and fluorine substitution pattern, which differentiates it from other sulfonamide derivatives.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-14-3-1-13(2-4-14)10-26(15-5-7-17(21)18(22)9-15)29(27,28)16-6-8-19-24-23-12-25(19)11-16/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAHLFQASUYPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide group.

    Reduction: Reduction reactions can be used to modify the triazolopyridine core or the aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting cellular signaling pathways.

    DNA/RNA: Binding to nucleic acids, potentially interfering with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo[4,3-a]pyridine Sulfonamides

(a) N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ()
  • Molecular Formula : C₂₁H₁₈F₂N₄O₃S
  • Molecular Weight : 444.5 g/mol
  • Key Differences :
    • Substituents: 3,5-Difluorophenylmethyl vs. 3,4-difluorophenyl in the target compound.
    • Additional Groups: 4-Methoxyphenyl (electron-donating) vs. 4-fluorophenylmethyl (electron-withdrawing).
  • The 3,5-difluoro substitution may reduce steric hindrance compared to 3,4-difluoro .
(b) N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ()
  • Key Differences :
    • Fluorine Positions: 3-Fluorophenyl and 2-fluorophenylmethyl substituents vs. 3,4-difluorophenyl and 4-fluorophenylmethyl.
  • Implications : Ortho-fluorine (2-position) may introduce steric effects, reducing binding affinity compared to para-fluorine (4-position) in the target compound .

Triazolo[1,5-a]pyrimidine Sulfonamides

N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam) ()
  • Use : Herbicide.
  • Key Differences :
    • Core Structure: Triazolo[1,5-a]pyrimidine vs. triazolo[4,3-a]pyridine.
    • Substituents: 2,6-Difluorophenyl and methyl group at position 4.
  • Implications : The pyrimidine core may enhance hydrogen bonding in herbicidal applications, whereas the pyridine core in the target compound could favor pharmaceutical targeting .

Heterocyclic Sulfonamides with Fluorinated Substituents

(a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Molecular Weight : 589.1 g/mol (M⁺+1).
  • Melting Point : 175–178°C.
  • Key Differences :
    • Core Structure: Pyrazolo[3,4-d]pyrimidine-chromene hybrid vs. triazolo-pyridine.
    • Substituents: Chromen-4-one and methylbenzenesulfonamide.
(b) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
  • Key Features : Pyrimidine core with hydroxymethyl and isopropyl groups.
  • Implications : Hydroxymethyl increases hydrophilicity, suggesting applications in aqueous environments, unlike the lipophilic fluorophenyl groups in the target compound .

Key Findings and Implications

Fluorine Positioning : Para-fluorine (4-position) in the target compound enhances electronic effects without steric hindrance, unlike ortho-fluorine in .

Core Heterocycles : Triazolo[4,3-a]pyridine offers a balance of rigidity and solubility, contrasting with pyrimidine-based cores in agrochemicals () .

Substituent Effects : Methoxy groups () increase lipophilicity, whereas hydroxymethyl () improves hydrophilicity, guiding target-specific design .

Synthetic Challenges : Unexpected double sulfonamide formation () underscores the reactivity of sulfonamide groups, necessitating careful optimization in the target compound’s synthesis .

Biological Activity

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C15H13F3N4O2S\text{C}_{15}\text{H}_{13}\text{F}_3\text{N}_4\text{O}_2\text{S}

This structure includes a triazole ring that is known for its pharmacological properties.

Research indicates that this compound exhibits biological activity primarily through the modulation of specific protein kinases and other cellular pathways. The following mechanisms have been identified:

  • Protein Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Anti-inflammatory Effects : Similar triazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Efficacy Against Cancer

In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity. The following table summarizes its efficacy compared to standard chemotherapeutic agents:

CompoundCell LineIC50 (μM)Reference
This compoundHCT 1165.0
DoxorubicinHCT 1160.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

CompoundCOX Inhibition IC50 (μM)Reference
This compound12.0
Diclofenac6.74

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Breast Cancer Study : A study involving the administration of the compound to breast cancer cell lines indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
  • Inflammatory Disease Model : In animal models of inflammatory diseases, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.

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